molecular formula C7H12N2O2 B053173 Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate CAS No. 121306-81-8

Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate

Cat. No. B053173
M. Wt: 156.18 g/mol
InChI Key: BHLOOHRJCILVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate, commonly known as MEP, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of MEP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, as well as to activate antioxidant enzymes that protect against oxidative stress. Additionally, MEP has been shown to modulate the expression of genes involved in cell growth and differentiation, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.

Biochemical And Physiological Effects

MEP has been shown to exhibit a range of biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, MEP has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. These effects suggest that MEP may have potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

MEP has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. Additionally, MEP has been shown to exhibit low toxicity in animal studies, suggesting that it may be safe for use in human studies. However, there are also limitations to the use of MEP in lab experiments, including its limited solubility in water and its relatively short half-life in the body. These limitations may affect the efficacy of MEP in certain experimental settings.

Future Directions

There are several future directions for research on MEP. One area of interest is the development of new synthetic methods for MEP that may improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of MEP and to determine its potential as a therapeutic agent for the treatment of various diseases. Finally, studies are needed to determine the optimal dosage and administration route for MEP in humans, as well as to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

MEP can be synthesized through the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a catalytic amount of acetic acid. The reaction proceeds through a cyclization process, resulting in the formation of MEP. This synthesis method has been well-established and is widely used in the scientific community.

Scientific Research Applications

MEP has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and toxicology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties. MEP has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

CAS RN

121306-81-8

Product Name

Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-ethyl-3,4-dihydropyrazole-2-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-3-6-4-5-8-9(6)7(10)11-2/h5-6H,3-4H2,1-2H3

InChI Key

BHLOOHRJCILVDA-UHFFFAOYSA-N

SMILES

CCC1CC=NN1C(=O)OC

Canonical SMILES

CCC1CC=NN1C(=O)OC

synonyms

Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate

Origin of Product

United States

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